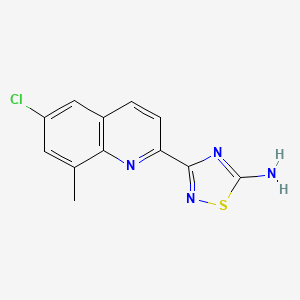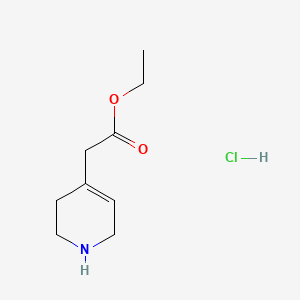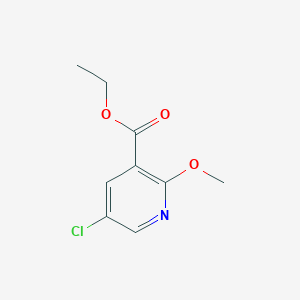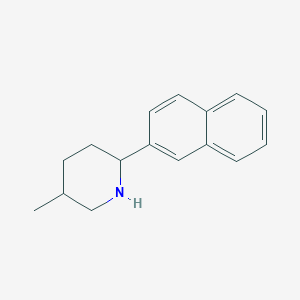![molecular formula C11H21ClN2O B13933976 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride CAS No. 64097-87-6](/img/structure/B13933976.png)
2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride is a compound belonging to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has shown potential in various scientific research fields due to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the reaction of a suitable amine with a ketone or aldehyde to form an imine, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process .
化学反応の分析
Types of Reactions
2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
科学的研究の応用
2-ethyl-8-methyl-2,8-diazaspiro[4
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its ability to inhibit specific biological pathways has led to research into its use as a therapeutic agent for diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
作用機序
The mechanism of action of 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride involves its interaction with specific molecular targets in the body. For example, it has been shown to inhibit the activity of receptor interaction protein kinase 1 (RIPK1), which plays a key role in the necroptosis pathway. By blocking this pathway, the compound can prevent cell death and inflammation, making it a potential therapeutic agent for various diseases .
類似化合物との比較
Similar Compounds
8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound also belongs to the spirocyclic class and has shown similar inhibitory activity against RIPK1.
2,8-diazaspiro[4.5]decan-1-one derivatives: These derivatives have been studied for their potential as kinase inhibitors and have shown promising results in preclinical studies
Uniqueness
2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride stands out due to its specific structural features and potent biological activity. Its ability to inhibit RIPK1 with high specificity and potency makes it a valuable compound for further research and development .
特性
CAS番号 |
64097-87-6 |
|---|---|
分子式 |
C11H21ClN2O |
分子量 |
232.75 g/mol |
IUPAC名 |
2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C11H20N2O.ClH/c1-3-13-9-6-11(10(13)14)4-7-12(2)8-5-11;/h3-9H2,1-2H3;1H |
InChIキー |
ITANRILVEBFPOT-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC2(C1=O)CCN(CC2)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-ylmethyl)-benzo[1,3]dioxole](/img/structure/B13933947.png)


![4,4,5,5-Tetramethyl-2-[6-(4-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane](/img/structure/B13933951.png)

![[(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate](/img/structure/B13933961.png)


